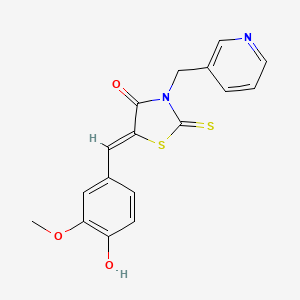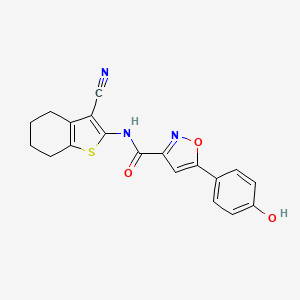![molecular formula C20H22ClN3O3S B6131894 N-(3-Chlorophenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B6131894.png)
N-(3-Chlorophenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl)-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a chlorophenyl group, a cyclohexylidenehydrazinecarbonyl moiety, and a benzenesulfonamide backbone, suggests potential for various chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One possible route includes:
Formation of the Hydrazone Intermediate: Reacting cyclohexanone with hydrazine hydrate to form cyclohexylidenehydrazine.
Sulfonamide Formation: Reacting 3-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Coupling Reaction: Coupling the hydrazone intermediate with the sulfonamide intermediate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chlorophenyl)-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions could target the hydrazone moiety, leading to the formation of corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential antimicrobial or antifungal agent due to its sulfonamide structure.
Medicine: Possible therapeutic applications, particularly in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or as a component in chemical formulations.
Mecanismo De Acción
The mechanism of action of N-(3-Chlorophenyl)-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide would depend on its specific application. In a biological context, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chlorophenyl)sulfonamide: Lacks the hydrazone and cyclohexylidene groups.
N-Cyclohexylidenehydrazinecarbonylbenzenesulfonamide: Lacks the chlorophenyl group.
N-Phenyl-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide: Lacks the chlorine substitution on the phenyl ring.
Uniqueness
N-(3-Chlorophenyl)-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(cyclohexylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c21-16-8-7-11-18(14-16)24(28(26,27)19-12-5-2-6-13-19)15-20(25)23-22-17-9-3-1-4-10-17/h2,5-8,11-14H,1,3-4,9-10,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWHVJDJSNHTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131814.png)
![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6131827.png)
![1-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6131834.png)
![5-[(4-iodobenzoyl)amino]isophthalic acid](/img/structure/B6131838.png)
![(5E)-1-(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6131840.png)
![ethyl 5-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B6131841.png)
![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-methylpiperazine hydrochloride](/img/structure/B6131847.png)


![ethyl 4-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B6131885.png)
![2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride](/img/structure/B6131887.png)
![3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B6131891.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B6131892.png)
![N-cyclopropyl-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131902.png)
